3-(Morpholinomethyl)cyclopentanamine
Description
3-(Morpholinomethyl)cyclopentanamine is a cyclopentane-based amine derivative featuring a morpholinomethyl substituent at the third position of the cyclopentane ring.
AT9283, which shares the morpholinomethyl functional group, is a multi-targeted kinase inhibitor with demonstrated activity against Syk, Aurora A/B, JAKs, Abl, and Flt3 . Its mechanism involves suppressing mast cell activation by inhibiting Syk-dependent downstream signaling pathways (e.g., LAT, PLCγ1, Akt, and MAP kinases), thereby attenuating IgE-mediated allergic responses such as degranulation and cytokine secretion (IL-4, TNF-α) .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C10H20N2O/c11-10-2-1-9(7-10)8-12-3-5-13-6-4-12/h9-10H,1-8,11H2 |
InChI Key |
GKDOJCSFNDFOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CN2CCOCC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Kinase Inhibitors
The following table highlights key structural and functional differences between AT9283 (as a proxy for 3-(Morpholinomethyl)cyclopentanamine derivatives) and other kinase inhibitors targeting allergic or inflammatory pathways:
Functional and Mechanistic Comparisons
Target Specificity
- AT9283: Broad-spectrum kinase inhibitor with multi-target activity.
- BAY 61-3606 : Selective Syk inhibitor with high potency (IC50 <10 nM), directly blocking Syk activation .
- Furaltadone : Targets Lyn (Src-family kinase) upstream of Syk, reducing downstream signaling cascades .
Therapeutic Efficacy
- AT9283 demonstrates dual utility in oncology (Aurora kinase inhibition) and allergy (Syk pathway suppression). Its oral efficacy in murine PCA (ED50: 34 mg/kg) is comparable to antihistamines like cetirizine .
- Furaltadone and CYC116 exhibit stronger selectivity for Src-family kinases or Aurora kinases, limiting their application in allergic diseases .
Comparative Data Table: Mast Cell Inhibition Profiles
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